molecular formula C21H21NO2S2 B2425993 4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane CAS No. 1797028-97-7

4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane

Cat. No. B2425993
CAS RN: 1797028-97-7
M. Wt: 383.52
InChI Key: MKDUZWFFWPSTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazepane ring, and the attachment of the phenyl, naphthalene, and sulfonyl groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The naphthalene and phenyl groups are aromatic, meaning they have a special type of stability due to resonance. The sulfonyl group is polar and may participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, the presence of aromatic rings and a sulfonyl group might make this compound relatively non-polar and therefore not very soluble in water .

Scientific Research Applications

Antibacterial Agents

  • Synthesis of N-alkyl/aralkyl derivatives: The synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides, structurally related to "4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane," has been shown to produce potent antibacterial agents with moderate to weak enzyme inhibition properties (Abbasi et al., 2015).

Host Materials for OLEDs

  • Design and synthesis for organic light-emitting diodes (OLEDs): Naphthalene-based host materials, including derivatives of "4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane," have been designed for red phosphorescent OLEDs. These materials demonstrate excellent device performance at low doping concentrations due to efficient energy transfer and reduced concentration quenching (Li et al., 2018).

Anticancer Evaluation

  • Evaluation of naphthoquinone derivatives: Phenylaminosulfanyl-1,4-naphthoquinone derivatives, related to "4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane," have been synthesized and evaluated for cytotoxic activity against various human cancer cell lines. These compounds showed significant potency and low toxicity in normal cells, indicating their potential as anticancer agents (Ravichandiran et al., 2019).

Anti-Parkinson's Screening

  • Novel derivatives for anti-Parkinson's activity: Synthesis of 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives, structurally similar to "4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane," showed significant anti-Parkinson's activity in animal models (Gomathy et al., 2012).

Antihyperglycemic Activity

  • Synthesis of thiazolidinediones: 5-(Naphthalenylsulfonyl)-2,4-thiazolidinediones have been synthesized and evaluated for antihyperglycemic activity, demonstrating significant potential for treating non-insulin-dependent diabetes mellitus (Zask et al., 1990).

Antimicrobial Evaluation

  • Novel dihydropyridine derivatives: Compounds bearing the naphthalene moiety, similar to "4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane," have been synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains, showing either weak or moderate activities (Abdel Reheim et al., 2021).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically discussed in the context of drug molecules. Without specific information or context, it’s impossible to predict the mechanism of action for this compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting biological activity, it might be studied as a potential drug molecule. Alternatively, if it has unique physical or chemical properties, it might be studied for potential applications in materials science or chemistry .

properties

IUPAC Name

4-naphthalen-1-ylsulfonyl-7-phenyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S2/c23-26(24,21-12-6-10-17-7-4-5-11-19(17)21)22-14-13-20(25-16-15-22)18-8-2-1-3-9-18/h1-12,20H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDUZWFFWPSTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.